molecular formula C11H8F3N3O3 B14195413 2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole CAS No. 922711-52-2

2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole

Cat. No.: B14195413
CAS No.: 922711-52-2
M. Wt: 287.19 g/mol
InChI Key: IEAKFCSGBIVBFJ-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one: is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxybenzoyl group, a methyl group, and a methylphenyl group attached to the pyridazine ring, making it a unique and interesting molecule for various chemical studies and applications.

2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole: is another intriguing compound that belongs to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one

  • Synthetic Routes and Reaction Conditions

    • The synthesis of this compound typically involves the condensation of 2-methoxybenzoyl chloride with 2-methyl-6-(4-methylphenyl)pyridazine-3-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane.
    • The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
  • Industrial Production Methods

    • Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole

  • Synthetic Routes and Reaction Conditions

    • The synthesis of this compound involves the cyclization of 2-nitro-4-(trifluoromethyl)benzohydrazide with acetic anhydride. The reaction is typically carried out under reflux conditions in an appropriate solvent such as acetonitrile.
    • The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
  • Industrial Production Methods

    • Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one

  • Types of Reactions

    • This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
    • Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
  • Major Products

    • Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
    • Reduction of the nitro group can yield an amine derivative.
    • Substitution reactions can introduce different functional groups onto the pyridazine ring, leading to a variety of derivatives.

2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole

  • Types of Reactions

    • This compound can undergo various types of reactions, including nucleophilic substitution, electrophilic substitution, and reduction reactions.
    • Common reagents used in these reactions include nucleophiles like sodium methoxide, electrophiles like bromine, and reducing agents like lithium aluminum hydride.
  • Major Products

    • Nucleophilic substitution can introduce different functional groups onto the oxadiazole ring.
    • Electrophilic substitution can lead to the formation of halogenated derivatives.
    • Reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one

    Molecular Targets: This compound targets specific enzymes and receptors in the body, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It interferes with signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.

2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole

    Pathways Involved: It interferes with signaling pathways involved in microbial growth and cell proliferation, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one

    Similar Compounds: Other pyridazine derivatives with different substituents on the ring.

2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole

    Similar Compounds: Other oxadiazole derivatives with different substituents on the ring.

Properties

CAS No.

922711-52-2

Molecular Formula

C11H8F3N3O3

Molecular Weight

287.19 g/mol

IUPAC Name

2-methyl-5-[[2-nitro-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C11H8F3N3O3/c1-6-15-16-10(20-6)4-7-2-3-8(11(12,13)14)5-9(7)17(18)19/h2-3,5H,4H2,1H3

InChI Key

IEAKFCSGBIVBFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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